(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a sulfamoyl group substituted with two 2-methoxyethyl moieties and a 3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene imine scaffold. The Z-configuration of the imine bond is critical for maintaining planar geometry, which may influence intermolecular interactions and solubility .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c1-16-14-17(2)21-20(15-16)25(3)23(32-21)24-22(27)18-6-8-19(9-7-18)33(28,29)26(10-12-30-4)11-13-31-5/h6-9,14-15H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMMRLMFONQHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with notable biological activity, particularly in the fields of antimicrobial and antioxidant research. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. Understanding its biological activity can provide insights into potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H31N3O6S2
- Molecular Weight : 521.7 g/mol
Antimicrobial Activity
Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains:
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| Sulfide derivative 7 | Staphylococcus aureus | 83.4% |
| Sulfide derivative 7 | Pseudomonas aeruginosa | 78.8% |
The above data illustrates the potential of thiazole-containing compounds in combating bacterial infections, with sulfide derivatives demonstrating the highest activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Antioxidant Activity
Antioxidant assays conducted on related compounds reveal promising results. For example, sulfide derivatives have shown inhibition ratios comparable to L-ascorbic acid:
| Compound | Antioxidant Activity (%) |
|---|---|
| Sulfide derivative 7 | 85.9% |
| L-Ascorbic Acid (Control) | 88.0% |
This suggests that the compound may effectively scavenge free radicals, contributing to its potential use in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the positioning of functional groups significantly influences biological activity. For example, the presence of electron-donating and electron-withdrawing groups in specific configurations can enhance or diminish antimicrobial efficacy .
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized several benzamide derivatives, including those with a thiazole structure. These were characterized using spectroscopic methods and evaluated for their biological activities .
- Molecular Docking Studies : Molecular docking investigations have been performed to predict the binding affinity of these compounds to bacterial enzymes. Results indicated that certain derivatives bind effectively to active sites of target proteins, suggesting mechanisms for their antimicrobial action .
- Comparative Studies : Comparative studies against standard antibiotics showed that some derivatives possess comparable or superior activity against resistant strains of bacteria, highlighting their potential as alternatives in antibiotic therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with sulfonamide-linked heterocycles and benzothiazole derivatives. Key comparisons include:
Key Observations:
Substituent Impact :
- The 3,5,7-trimethyl groups on the benzothiazole ring may improve lipophilicity compared to the 3-ethyl-4-methoxy analog .
- The bis(2-methoxyethyl)sulfamoyl group likely enhances aqueous solubility relative to simpler sulfonamides .
Spectral Data :
- The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum confirms the thione tautomer, similar to triazole-thiones .
- C=O stretches (1660–1680 cm⁻¹) align with benzamide derivatives in .
Physicochemical and Reactivity Trends
- Solubility : The 2-methoxyethyl groups in the sulfamoyl moiety likely grant the target compound higher solubility in polar aprotic solvents (e.g., DMSO) compared to triazole-thiones .
- Tautomerism : Unlike triazole-thiones , the target compound’s benzothiazol-2(3H)-ylidene group resists tautomerism due to steric constraints, stabilizing the imine form.
- Stability : Methyl groups on the benzothiazole ring may reduce oxidative degradation compared to ethyl or methoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
